molecular formula C18H15NO3 B14879920 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate

2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate

Cat. No.: B14879920
M. Wt: 293.3 g/mol
InChI Key: OIWDCQBUVPYYJU-UHFFFAOYSA-N
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Description

2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of a cyanophenyl group attached to a phenoxyethyl acrylate moiety. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate typically involves the reaction of 4-(4-cyanophenyl)phenol with 2-chloroethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The acrylate moiety can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The cyanophenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxyethyl acrylate
  • 4-cyanophenyl acrylate
  • Phenoxyethyl methacrylate

Uniqueness

2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate is unique due to the presence of both the cyanophenyl and phenoxyethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate

InChI

InChI=1S/C18H15NO3/c1-2-18(20)22-12-11-21-17-9-7-16(8-10-17)15-5-3-14(13-19)4-6-15/h2-10H,1,11-12H2

InChI Key

OIWDCQBUVPYYJU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Related CAS

80122-95-8

Origin of Product

United States

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